4-Fluoro-2'-methyl-[1,1'-biphenyl]-3,4'-dicarbaldehyde
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Description
Synthesis Analysis
The synthesis of this compound involves the reaction between 7-amino-4-methyl-2H-chromen-2-one and (±)-flurbiprofen . The newly-obtained bio-functional hybrid compound was fully characterized using various analytical techniques, including 1H NMR , 13C NMR , UV spectroscopy , and mass spectrometry .
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde is the Free Fatty Acid Receptor 4 (FFA4/GPR120) . This receptor is a G protein-coupled receptor that is activated by long-chain free fatty acids . It plays a crucial role in various physiological processes, including the regulation of glucose metabolism, insulin sensitivity, and anti-inflammatory responses .
Mode of Action
The compound acts as a potent and selective agonist for FFA4 . It interacts with the receptor, triggering a series of intracellular events, including the mobilization of calcium ions, recruitment of β-arrestin-1 and β-arrestin-2, and phosphorylation of extracellular signal-regulated kinase . The activation of FFA4 by the compound also results in rapid phosphorylation and internalization of the receptor .
Biochemical Pathways
The activation of FFA4 by 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde affects several biochemical pathways. It mimics the beneficial therapeutic properties of long-chain free fatty acids, such as stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages . These effects suggest the potential of FFA4 as a therapeutic target for type 2 diabetes and obesity .
Result of Action
The activation of FFA4 by 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde leads to various molecular and cellular effects. It stimulates the secretion of glucagon-like peptide-1, enhances glucose uptake, and inhibits the release of proinflammatory mediators . These effects could potentially contribute to the management of type 2 diabetes and obesity .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a similar structure to TUG-891 , a potent and selective agonist for the long chain free fatty acid (LCFA) receptor 4 (FFA4; previously G protein–coupled receptor 120, or GPR120) . This suggests that 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3,4’-dicarbaldehyde may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Based on its structural similarity to TUG-891 , it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to TUG-891 .
Properties
IUPAC Name |
4-(4-fluoro-3-formylphenyl)-3-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO2/c1-10-6-11(8-17)2-4-14(10)12-3-5-15(16)13(7-12)9-18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIGOOMOBNIXJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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